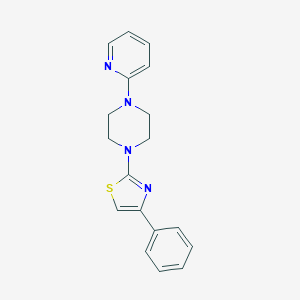![molecular formula C18H13F4NO3S B299603 N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide, commonly known as TNF-α inhibitor, is a chemical compound used in scientific research to inhibit the activity of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a crucial role in the immune system's response to inflammation and infection. Overproduction of TNF-α has been associated with several inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α inhibitors have been developed to treat these conditions by reducing inflammation and suppressing the immune system's response.
作用機序
TNF-α inhibitor works by binding to TNF-α and preventing it from binding to its receptors on the surface of cells. This prevents the activation of downstream signaling pathways that lead to inflammation and immune system activation. By inhibiting TNF-α, TNF-α inhibitor reduces inflammation and suppresses the immune system's response.
Biochemical and Physiological Effects:
TNF-α inhibitor has several biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. It also reduces the number of activated immune cells, such as T cells and macrophages, which are involved in the immune response. TNF-α inhibitor has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis, improve symptoms in patients with Crohn's disease, and reduce skin lesions in patients with psoriasis.
実験室実験の利点と制限
TNF-α inhibitor has several advantages for lab experiments. It is highly specific for TNF-α and does not affect other cytokines or chemokines. It is also available in highly pure form, which makes it suitable for biochemical and biophysical studies. However, TNF-α inhibitor has some limitations for lab experiments. It can be expensive to produce, and its effects can be difficult to quantify in vitro.
将来の方向性
There are several future directions for the use of TNF-α inhibitor in scientific research. One direction is the development of new TNF-α inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the use of TNF-α inhibitor in combination with other drugs to enhance its therapeutic effects. TNF-α inhibitor may also be useful in the treatment of other inflammatory diseases, such as multiple sclerosis and lupus. Finally, TNF-α inhibitor may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments.
合成法
The synthesis of TNF-α inhibitor involves several steps. The first step is the preparation of 2-naphthalenesulfonamide, which is achieved by reacting naphthalene with sulfuric acid and ammonium nitrate. The second step is the preparation of 2-(1,1,2,2-tetrafluoroethoxy)phenylamine, which is achieved by reacting 2-fluoroaniline with tetrafluoroethylene oxide. The final step is the coupling of 2-(1,1,2,2-tetrafluoroethoxy)phenylamine with 2-naphthalenesulfonamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
TNF-α inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating several inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α inhibitor has also been studied for its potential use in cancer treatment, as TNF-α is involved in the growth and development of cancer cells.
特性
分子式 |
C18H13F4NO3S |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H13F4NO3S/c19-17(20)18(21,22)26-16-8-4-3-7-15(16)23-27(24,25)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17,23H |
InChIキー |
SVTMQJSIBRVWDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC(C(F)F)(F)F |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)